4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine - 165948-23-2

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine

Catalog Number: EVT-1179721
CAS Number: 165948-23-2
Molecular Formula: C6H8N2S
Molecular Weight: 140.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Bischler-Napieralski reaction: This method has been successfully utilized to synthesize 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. []
  • Multi-step synthesis involving piperazine derivatives: This approach has been employed to create factor Xa inhibitors incorporating the 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine moiety. [, ]
Molecular Structure Analysis

X-ray crystallography studies on derivatives incorporating this scaffold have revealed key structural features and their interactions with target proteins. For instance, in the development of factor Xa inhibitors, X-ray analysis showed the binding of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to the S4 subsite and the 6-chloronaphthalene moiety to the S1 subsite of the enzyme. [] This analysis also uncovered a novel intramolecular S-O close contact, which was further investigated using computational methods.

Chemical Reactions Analysis
  • N-acylation: Reacting 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives with acylating agents leads to N-acylated derivatives. [] This modification was found to abolish the beta3-AR agonist activity, highlighting the importance of the free amino group for biological activity.
  • Sulfonylation: Sulfonyl chlorides react with the nitrogen atom of the piperazine ring in derivatives containing the 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine moiety, allowing for the introduction of various sulfonyl groups. [] This modification has been explored in the development of factor Xa inhibitors.
  • Urea formation: Reacting 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with alkyl isocyanates yields urea derivatives. [] These compounds exhibited potent antiulcer and antisecretory activities.
Mechanism of Action
  • β3-adrenoceptor agonists: 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives exhibit selective β3-adrenoceptor agonist activity. [] This suggests that they bind to and activate these receptors, triggering downstream signaling pathways.
  • Factor Xa inhibitors: Derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine bind to the active site of factor Xa, inhibiting its enzymatic activity and disrupting the coagulation cascade. [, ]
Applications
  • β3-adrenoceptor agonists: These compounds show promise as potential therapeutic agents for treating obesity and diabetes due to their role in regulating energy expenditure and glucose homeostasis. []
  • Factor Xa inhibitors: By inhibiting factor Xa, these compounds act as anticoagulants, potentially preventing the formation of blood clots in conditions like deep vein thrombosis and pulmonary embolism. [, , ]
  • Antiulcer and antisecretory agents: Urea derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibit potent antiulcer and antisecretory activities, suggesting their potential as therapeutic agents for treating peptic ulcers and related conditions. []

Trimetoquinol (TMQ)

  • Compound Description: Trimetoquinol is a non-selective beta-adrenoceptor (β-AR) agonist [].
  • Relevance: Trimetoquinol serves as a starting point for the development of selective β3-AR agonists. Researchers replaced its catechol moiety with a 2-aminothiazole group to create a series of novel thiazolopyridine derivatives, aiming to enhance selectivity towards the β3-AR subtype []. These thiazolopyridine derivatives are structurally related to 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine, sharing the core thiazolopyridine structure.

2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines (Analogues 9 and 10)

  • Compound Description: These compounds are thiazolopyridine derivatives synthesized by replacing the catechol moiety of trimetoquinol with a 2-aminothiazole group []. They exhibited a high degree of selective β3-AR agonist activity in functional assays [].

N-acetylated 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Analogue 11)

  • Compound Description: This compound is an N-acetylated derivative of the 2-aminothiazole analogues (9 and 10) []. N-acetylation resulted in the loss of β3-AR agonist activity [].
  • Compound Description: This compound is a product of ring-opening modification of the 2-aminothiazole analogues []. It also lacks β3-AR agonist activity [].

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

  • Compound Description: This compound is incorporated as the S4 binding element in a series of non-amidine factor Xa (fXa) inhibitors [, ]. It plays a crucial role in binding to the S4 subsite of fXa, contributing to the inhibitory activity of these compounds [].

N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

  • Compound Description: These are a series of compounds synthesized and evaluated as non-amidine fXa inhibitors [, ]. Among this series, compound 61 exhibited potent anti-fXa activity in vitro, prolonged prothrombin time (PT) in vivo, and moderate oral bioavailability in rats [].

1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines (3a-i)

  • Compound Description: This is another series of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine derivatives synthesized and evaluated as fXa inhibitors []. Compounds 3c and 3d, possessing carbamoyl or N-methylcarbamoyl moieties respectively, displayed potent inhibitory activities when orally administered to rats [].

5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines

  • Compound Description: This series of compounds featuring 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine was synthesized and screened for antimicrobial activity [].
  • Compound Description: This specific 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine derivative was investigated for its fXa inhibitory activity and resulted in the identification of a new crystalline form, the p-toluenesulfonate salt monohydrate [].

2-Guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines (VIII)

  • Compound Description: This class of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine derivatives exhibited significant antiulcer and antisecretory activities []. They demonstrated potent inhibition of stress- and aspirin-induced gastric ulcers and basal gastric secretion, comparable to established drugs like cimetidine, ranitidine, and famotidine [].
  • Relevance: These findings highlight the potential of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine derivatives as therapeutic agents for treating ulcers. Their mechanism of action, involving histamine H2-receptor antagonism, further strengthens their potential in this therapeutic area [].

N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride

  • Compound Description: This compound is a novel, potent, and orally active direct inhibitor of fXa [].

Properties

CAS Number

165948-23-2

Product Name

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2

InChI Key

QSLDIPUHQBHQGY-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=CS2

Canonical SMILES

C1CNCC2=C1N=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.